BenchChemオンラインストアへようこそ!

Faropenem sodium

Beta-lactamase stability Antibiotic resistance Metallo-beta-lactamase

Select faropenem sodium for its unmatched oral bioavailability (72–84%) and exceptional metallo‑β‑lactamase stability—hydrolyzed 5× slower than imipenem. The unique C‑2 tetrahydrofuran ring and sulfur at position‑1 confer potent activity against drug‑resistant M. tuberculosis and respiratory pathogens without clavulanate. Ideal for beta‑lactamase evasion studies, oral PK/PD modeling, and TB drug discovery. Research‑use only; not for human use.

Molecular Formula C12H14NNaO5S
Molecular Weight 307.30 g/mol
CAS No. 122547-49-3
Cat. No. B1672060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaropenem sodium
CAS122547-49-3
Synonyms(5R,6S)-6-(R)-1-hydroxyethyl-7-oxo-3-(R)-2-tetrahydrofuryl-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate
faropenem
fropenem
Molecular FormulaC12H14NNaO5S
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+]
InChIInChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1
InChIKeyICSAXRANXQSPQP-VUKDEKJYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Faropenem Sodium (CAS 122547-49-3) Product Profile: Oral Penem Antibiotic with Distinct Structural and Pharmacological Differentiation


Faropenem sodium is an orally bioavailable penem-class beta-lactam antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria [1]. Unlike carbapenems, faropenem features a sulfur atom at position 1 and a unique C-2 tetrahydrofuran (THF) ring substituent, distinguishing it structurally from both penicillins and carbapenems [2]. The compound exhibits exceptional chemical stability and oral bioavailability ranging from 72% to 84%, enabling effective oral administration without the need for beta-lactamase inhibitors [3]. Faropenem sodium demonstrates high stability against a wide range of beta-lactamases and possesses a favorable safety profile with reduced central nervous system effects compared to carbapenems like imipenem [4]. The sodium salt form provides excellent water solubility (>20 mg/mL) with a pH of 6.0-7.0 in aqueous solution [5]. These characteristics position faropenem sodium as a versatile antibiotic candidate for both research applications and therapeutic development targeting community-acquired respiratory infections, urinary tract infections, and mycobacterial diseases including tuberculosis .

Why Faropenem Sodium Cannot Be Substituted with Carbapenems or Other Beta-Lactams: Evidence-Based Differentiation


Substitution of faropenem sodium with carbapenems or cephalosporins is not scientifically justifiable due to fundamental differences in structural stability, resistance to beta-lactamase hydrolysis, oral bioavailability, and safety profile. Faropenem's unique penem nucleus with a sulfur atom at position 1 and a chiral tetrahydrofuran substituent at C2 confers exceptional chemical stability and distinct pharmacokinetic properties not found in carbapenems [1]. Most critically, faropenem demonstrates significantly greater stability against metallo-beta-lactamases (MBLs), with a hydrolysis rate 5 times lower than that of imipenem [2]. Unlike the majority of carbapenems that require parenteral administration, faropenem sodium offers oral bioavailability of 72-84%, enabling outpatient therapy and reducing healthcare resource utilization . Furthermore, the compound's structure contributes to reduced central nervous system side effects compared to imipenem, making it a safer alternative for patients with seizure predisposition . The prodrug form faropenem medoxomil offers even higher bioavailability, but faropenem sodium remains the preferred form in many markets due to established manufacturing and regulatory pathways [3]. These cumulative differences render generic substitution with other beta-lactam classes inappropriate without formal bioequivalence and therapeutic equivalence demonstration.

Faropenem Sodium Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Metallo-Beta-Lactamase Stability: Faropenem Sodium vs. Imipenem Direct Hydrolysis Comparison

Faropenem sodium demonstrates superior stability against metallo-beta-lactamase (MBL)-mediated hydrolysis compared to imipenem. In a direct comparative study using beta-lactamase enzyme preparations from four Bacteroides fragilis strains, the rate of faropenem hydrolysis by metallo-BLA was measured to be 5 times lower than the hydrolysis rate observed for imipenem [1]. This quantifiable difference provides faropenem sodium with a measurable advantage against MBL-producing organisms that frequently inactivate carbapenems. The study also demonstrated that faropenem remained highly stable against a broad panel of beta-lactamases including cephalosporinases from E. coli and P. vulgaris, where comparator cephalosporins (cephaloridine, cefaclor, cefotiam) were extensively hydrolyzed [2].

Beta-lactamase stability Antibiotic resistance Metallo-beta-lactamase

Resistance Development Propensity: Faropenem Sodium vs. Cephalosporins After Serial Sub-MIC Exposure

Faropenem sodium exhibits a significantly lower propensity for resistance development compared to multiple cephalosporins. In a multistep resistance acquisition study where Staphylococcus aureus was subjected to 10 serial passages at sub-MIC antibiotic concentrations, the MIC for faropenem increased only 8-fold. In contrast, under identical experimental conditions, comparator cephalosporins showed dramatically larger MIC increases: cefixime (16-fold), cefazolin (31-fold), and cefaclor (512-fold) [1]. This indicates that faropenem sodium selects for resistance at a markedly slower rate, which has direct implications for its utility in long-term experimental models and therapeutic durability assessments.

Antibiotic resistance Serial passage MIC shift

Oral Bioavailability: Faropenem Sodium vs. Parenteral Carbapenems (Class-Level Comparison)

Faropenem sodium achieves oral bioavailability of 72-84% in humans, a pharmacokinetic property that fundamentally distinguishes it from all clinically available parenteral carbapenems (imipenem, meropenem, ertapenem, doripenem) which require intravenous administration and have negligible oral bioavailability [1]. This high oral bioavailability enables faropenem sodium to be administered without hospitalization, whereas carbapenem therapy typically mandates inpatient care or complex outpatient parenteral antibiotic therapy (OPAT) arrangements. The sodium salt formulation provides this bioavailability advantage while maintaining broad-spectrum antibacterial activity comparable to parenteral carbapenems .

Pharmacokinetics Oral bioavailability Route of administration

Clinical Efficacy: Faropenem Sodium vs. Cefuroxime Axetil and Cefpodoxime Proxetil in Bacterial Respiratory Infections

In head-to-head randomized controlled clinical trials, faropenem sodium demonstrated comparable or superior clinical efficacy relative to cephalosporin comparators. In a study of 70 patients with bacterial respiratory infections randomized to faropenem sodium tablets (n=35) or cefuroxime axetil tablets (n=35) administered orally three times daily for 7-14 days, the cure rates were 77.14% vs. 74.29% and overall efficacy rates were 94.29% vs. 91.43%, respectively [1]. In a larger multicenter study (n=226) comparing faropenem sodium to cefpodoxime proxetil for acute bacterial infections, clinical cure rates were 83.33% for faropenem vs. 80.36% for cefpodoxime, with total efficacy rates of 95.61% vs. 95.54% and bacterial clearance rates of 98.94% in both groups [2]. Faropenem sodium achieved these outcomes while maintaining a favorable safety profile with adverse event rates comparable to the cephalosporin comparators.

Clinical trial Respiratory infection Efficacy comparison

Mycobacterial Activity: Faropenem Sodium vs. Meropenem Against Mycobacterium tuberculosis

Faropenem sodium demonstrates potent activity against Mycobacterium tuberculosis with a unique mechanism profile. The compound efficiently kills M. tuberculosis H37Rv with an MIC of 1.3 μg/mL, an activity that remains unchanged in the presence or absence of the beta-lactamase inhibitor clavulanate . This distinguishes faropenem from meropenem, which typically requires clavulanate co-administration for optimal antimycobacterial activity. Mechanistically, faropenem inactivates M. tuberculosis L,D-transpeptidases 6- to 22-fold more efficiently than meropenem, providing a quantitative biochemical basis for its enhanced antimycobacterial potency [1]. Additionally, faropenem has shown limited activity (MIC ≤ 8 mg/L) against M. tuberculosis strains that are completely resistant to meropenem (MIC ≥ 16 mg/L), indicating a distinct resistance profile [2].

Tuberculosis Mycobacterium tuberculosis L,D-transpeptidase inhibition

Faropenem Sodium Procurement Scenarios: Evidence-Based Applications in Research and Development


Beta-Lactamase Stability Research and Carbapenemase Inhibitor Discovery Programs

Faropenem sodium is uniquely suited for studies investigating beta-lactamase evasion mechanisms and developing novel beta-lactamase inhibitors. Its 5-fold lower hydrolysis rate by metallo-beta-lactamases compared to imipenem [1] enables researchers to use faropenem as a stable substrate to probe the catalytic mechanisms of MBLs including VIM-2 and L1 [2]. The compound's distinct structural features, including the C-2 tetrahydrofuran ring and sulfur atom at position 1, provide a scaffold for structure-activity relationship studies aimed at optimizing beta-lactamase stability [3]. Crystallographic data from faropenem-beta-lactamase complexes (PDB: 7a5z) demonstrate multiple reaction outcomes depending on the specific enzyme, offering a valuable system for studying beta-lactamase catalytic promiscuity [4].

Oral Beta-Lactam Pharmacokinetic and Pharmacodynamic Modeling

Faropenem sodium's high oral bioavailability (72-84%) [5] makes it an ideal tool compound for developing and validating oral beta-lactam PK/PD models. Unlike parenteral carbapenems that cannot be administered orally, faropenem sodium enables oral dosing in preclinical animal models, allowing researchers to study the relationship between oral absorption, systemic exposure, and antibacterial effect. The compound demonstrates concentration-dependent killing and exhibits a significant postantibiotic effect against multiple bacterial species including E. coli and S. aureus [6], providing a robust dataset for pharmacodynamic modeling. This application supports the development of next-generation oral penems and carbapenems.

Antimycobacterial Drug Discovery and Tuberculosis Therapeutic Development

Faropenem sodium is a critical research tool for tuberculosis drug discovery programs, particularly those targeting drug-resistant M. tuberculosis. The compound efficiently kills M. tuberculosis without requiring clavulanate co-administration , and inactivates L,D-transpeptidases 6- to 22-fold more efficiently than meropenem [7]. Faropenem sodium retains activity against meropenem-resistant strains (MIC ≤8 mg/L vs. >16 mg/L) [8], enabling studies of carbapenem cross-resistance mechanisms. Its oral bioavailability makes it suitable for evaluating oral beta-lactam regimens in murine TB models, and clinical data demonstrate comparable efficacy to ethambutol with fewer side effects [9], supporting its investigation as a component of all-oral MDR-TB treatment regimens.

Community-Acquired Respiratory Infection Therapeutic Research

Faropenem sodium is validated for use in research programs evaluating oral therapies for community-acquired respiratory tract infections. Clinical evidence demonstrates comparable or superior efficacy relative to cephalosporins including cefuroxime axetil and cefpodoxime proxetil in treating bacterial respiratory infections [10][11]. The compound exhibits potent in vitro activity against key respiratory pathogens including Streptococcus pneumoniae (MIC90 0.008-1 μg/mL depending on penicillin susceptibility), Haemophilus influenzae (MIC90 0.5-1 μg/mL), and Moraxella catarrhalis (MIC90 0.12-0.5 μg/mL) [12]. Faropenem sodium provides a well-characterized comparator or lead compound for studies aimed at developing improved oral therapies for community-acquired pneumonia, acute bacterial sinusitis, and acute exacerbations of chronic bronchitis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Faropenem sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.